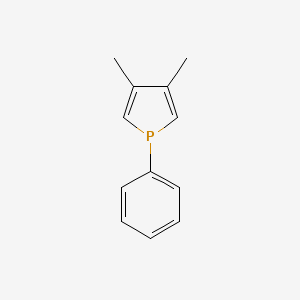
3,4-二甲基-1-苯基磷杂环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-phenylphosphole is a useful research compound. Its molecular formula is C12H13P and its molecular weight is 188.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethyl-1-phenylphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-1-phenylphosphole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
它与托品在高温下反应,得到两个 [4+2] 异构加合物 (Kashman & Awerbouch, 1973)。
3,4-二甲基-1-苯基磷杂环氧化,得到稳定的 P-氧化物,用于 Diels-Alder 反应,得到带有 7-磷代降冰片烯骨架的衍生物。此过程涉及氧插入 C–P 键,并将磷杂环转化为氧杂磷双环 [2.2.2] 辛烯环系统 (Quin & Wu, 1991)。
在特定条件下,1-苯基-3,4-二甲基磷杂环与 5-苯基-3,4-二甲基-2H-磷杂环处于平衡状态,它与金属羰基在 CO 压强下反应,得到衍生自 Diels-Alder 二聚体的配合物 (Mercier & Mathey, 1984)。
钯和铂促进的 3,4-二甲基-1-苯基磷杂环的分子内 [4 + 2] Diels-Alder 环加成反应表现出协同非对映选择性 (Redwine 等,2000)。
3,4-二甲基-1-苯基磷杂环 1-硫化物 (DMPPS) 在有机钯 (II) 配合物的存在下,作为杂环二烯,与二苯基乙烯基膦发生不对称 Diels−Alder 反应 (秦等,2002)。
该化合物很容易与乙炔二甲酸二甲酯反应,得到环扩大的双环 ylidic 系统 (Holah 等,1978)。
它已被用于研究与各种过渡金属的配位化学,在某些情况下表现出类似于普通三级膦的行为 (Holah 等,1978)。
4-溴-3,4-二甲基-1-苯基-2-磷杂烯 1-氧化物对 U937 细胞表现出很高的抗增殖作用,表明具有潜在的生物医学应用 (山田等,2010)。
属性
IUPAC Name |
3,4-dimethyl-1-phenylphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPJROCIAWGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(C=C1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)
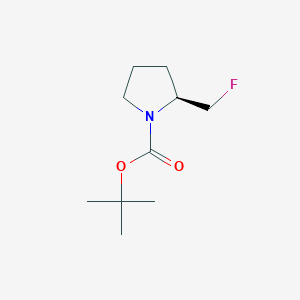
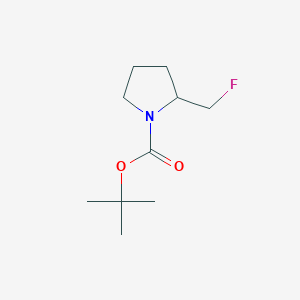
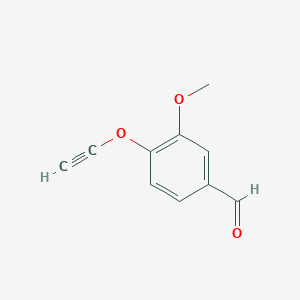

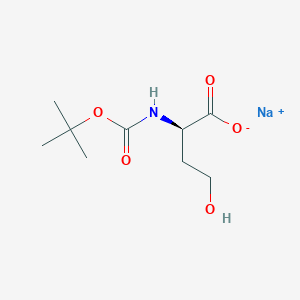

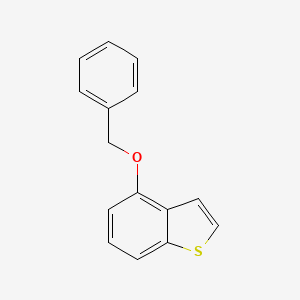
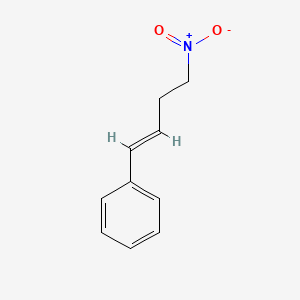
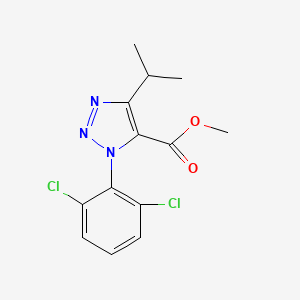
![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)

